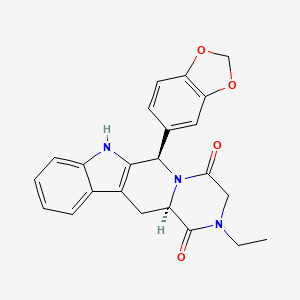

![molecular formula C15H12ClN3O3S B609607 2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide CAS No. 1449236-96-7](/img/structure/B609607.png)

2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

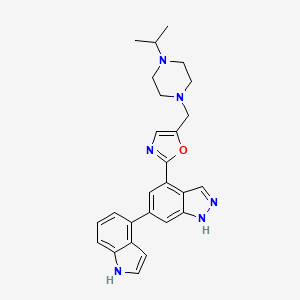

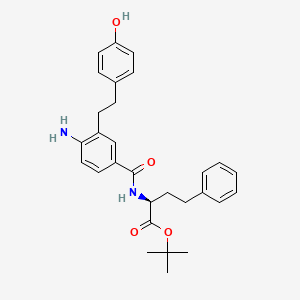

“2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide” is a chemical compound with the CAS Number: 1449236-96-7. Its molecular formula is C15H12ClN3O3S and it has a molecular weight of 349.8 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12ClN3O3S/c16-9-14(20)17-10-4-3-5-11(8-10)18-15-12-6-1-2-7-13(12)23(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19) .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3. Its molar refractivity is 88.4±0.5 cm3. It has 6 H bond acceptors and 2 H bond donors. It has 4 freely rotating bonds. Its ACD/LogP is 2.13. Its ACD/LogD (pH 5.5) is 1.87. Its ACD/BCF (pH 5.5) is 15.51. Its ACD/KOC (pH 5.5) is 247.62. Its polar surface area is 96 Å2. Its polarizability is 35.0±0.5 10-24 cm3. Its surface tension is 62.0±7.0 dyne/cm. Its molar volume is 229.6±7.0 cm3 .Scientific Research Applications

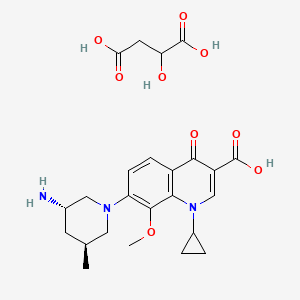

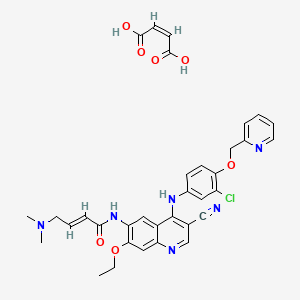

Inhibitor in Advanced Research

NMS-859 is a highly effective and covalent inhibitor of valosin-containing protein (VCP)/p97 . It offers unparalleled precision and performance for advanced research needs . The IC50s of NMS-859 are 0.37 μM and 0.36 μM for wild-type VCP in the presence of 60 μM and 1 mM ATP in cells, respectively .

Environmental Pollutants Remediation

Nanomaterials (NMs), including NMS-859, have emerged as promising candidates for pollution remediation due to their unique properties . They offer potential advantages over conventional techniques for removing pollutants .

Synthesis Pathways

NMS-859 can be synthesized through various pathways, including traditional synthesis (chemical and physical) and biological synthesis pathways . Each synthesis method has its own advantages and disadvantages .

Mechanisms of Reaction for Pollutants Removal

NMS-859 can be used in several mechanisms of reaction for pollutants removal, such as adsorption, filtration, disinfection, photocatalysis, and oxidation .

Nano-fertilizers in Agriculture

Manganese-based nanomaterials (NMs), including NMS-859, have great potential as alternatives to conventional Mn fertilizers . They can enhance the efficiency of plant nutrient utilization .

Effects on Plant Growth

Studies have investigated the physiological effects of manganese-based NMs, including NMS-859, on inter-root exposure of hydroponically grown rice . The results showed that Mn-based NMs promoted the uptake of mineral elements and enhanced the enzymatic activities of antioxidant systems in rice .

Safety and Hazards

Mechanism of Action

Target of Action

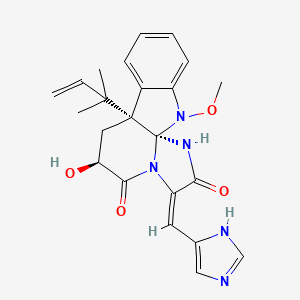

NMS-859 is a potent and covalent inhibitor of the ATPase VCP/p97 . VCP/p97 is a ubiquitous, abundant, and essential ATPase that belongs to the AAA family of proteins . It assembles as a hexameric complex formed by six identical protomers .

Mode of Action

NMS-859 covalently modifies VCP on the active site Cys522 and blocks ATP binding . This modification prevents the ATPase activity of p97 . The compound shows very weak inhibitory activity against VCP C522T .

Biochemical Pathways

VCP controls protein homeostasis by acting as a molecular segregase that extracts specific ubiquitin-modified client proteins from the endoplasmic reticulum and delivers them to the proteasome for degradation . It also contributes to autophagy and aggresome formation . NMS-859, by inhibiting VCP, can potentially affect these biochemical pathways.

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially impact its bioavailability.

Result of Action

NMS-859 suppresses cell proliferation, with IC50 values of 3.5 μM and 3.0 μM in HCT116 and HeLa cell lines, respectively . It has been suggested that targeting VCP might prevent proteasome inhibitor–resistant tumors from escaping through the aggresome-autophagy pathways and cause them to collapse under the high load of unfolded proteins .

Action Environment

It’s worth noting that the cellular environment, including the presence of atp, can impact the effectiveness of nms-859 .

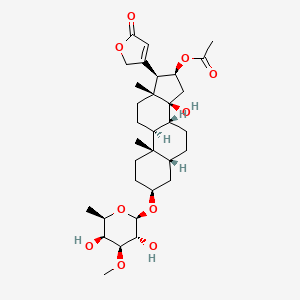

properties

IUPAC Name |

2-chloro-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3S/c16-9-14(20)17-10-4-3-5-11(8-10)18-15-12-6-1-2-7-13(12)23(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMFLBAPPIWNGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S)-rel-4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1H)-1,2,4-triazol-1-carbonyl)-4-piperidinyl]-2-azetidinone](/img/structure/B609545.png)